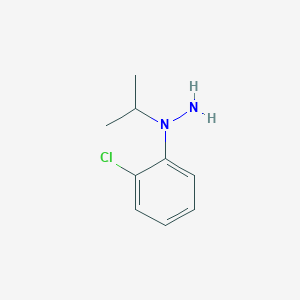
Hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-, is a chemical compound that belongs to the class of hydrazines. It is characterized by the presence of a hydrazine group (-NH-NH2) attached to a 2-chlorophenyl group and a 1-methylethyl group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common synthetic route involves the reduction of nitro compounds using hydrazine under acidic conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process.
Ullmann Reaction: Another method involves the Ullmann reaction, where a halogenated aromatic compound (such as 2-chlorophenyl) is coupled with hydrazine in the presence of a copper catalyst to form the desired hydrazine derivative.
Industrial Production Methods: Hydrazine derivatives are often produced on an industrial scale using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters (temperature, pressure, solvent) is crucial to achieving efficient production.
Types of Reactions:
Oxidation: Hydrazine derivatives can undergo oxidation reactions to form various oxidized products, such as hydrazones and azo compounds.
Reduction: These compounds can also be reduced to form amines or other reduced derivatives.
Substitution: Substitution reactions involving hydrazine derivatives often result in the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Hydrazones: Formed through the reaction of hydrazine derivatives with carbonyl compounds.
Azo Compounds: Resulting from the oxidation of hydrazine derivatives.
Amines: Produced through the reduction of hydrazine derivatives.
科学的研究の応用
Hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: Hydrazine derivatives are employed in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-, exerts its effects involves its interaction with molecular targets and pathways. The hydrazine group can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.
類似化合物との比較
2-Chlorophenylhydrazine: Similar to the compound but lacks the 1-methylethyl group.
Methylhydrazine: Contains a methyl group instead of the 1-methylethyl group.
p-Toluenesulfonyl Hydrazide: Another hydrazine derivative with a different aromatic substituent.
Uniqueness: Hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-, is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives.
特性
CAS番号 |
4844-07-9 |
|---|---|
分子式 |
C9H13ClN2 |
分子量 |
184.66 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-1-propan-2-ylhydrazine |
InChI |
InChI=1S/C9H13ClN2/c1-7(2)12(11)9-6-4-3-5-8(9)10/h3-7H,11H2,1-2H3 |
InChIキー |
YUXABENTEGROET-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C1=CC=CC=C1Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















